molecular formula C10H9FO2 B1301872 6-Fluoro-2-methyl-4-chromanone CAS No. 88754-96-5

6-Fluoro-2-methyl-4-chromanone

Cat. No.: B1301872
CAS No.: 88754-96-5
M. Wt: 180.17 g/mol
InChI Key: RPAIBTVEPAACRP-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-4-chromanone: is a fluorinated chromanone derivative with the molecular formula C10H9FO2. This compound is characterized by the presence of a fluorine atom at the sixth position, a methyl group at the second position, and a chromanone core structure. It is a white to light yellow or light orange powder or crystal with a melting point of approximately 71°C .

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methyl-4-chromanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, where it is reduced to the corresponding ®-chiral alcohol . This interaction highlights its potential in stereoselective synthesis and its importance in enzymatic reactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives, including this compound, exhibit various biological activities such as anticancer, antidiabetic, and antimicrobial effects . These activities are mediated through interactions with specific cellular targets, leading to changes in cell function and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonyl reductase involves the reduction of the carbonyl group to an alcohol, which is a key step in its mechanism of action . Additionally, the fluorine atom in its structure enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 71°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, chromanone derivatives have shown high binding affinities to specific targets, which could result in potent biological activities at lower doses . The threshold for toxicity and adverse effects at higher doses needs to be carefully evaluated in animal studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Its fluorine atom enhances its lipophilicity, facilitating its distribution to hydrophobic regions within cells . Understanding its transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with hydrophobic pockets in proteins suggests its localization to membrane-bound or intracellular hydrophobic regions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-4-chromanone typically involves the fluorination of a chromanone precursor. One common method is the nucleophilic aromatic substitution of a suitable chromanone derivative with a fluorinating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methyl-4-chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2-methyl-4-chromanone is unique due to the combined presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAIBTVEPAACRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372033
Record name 6-Fluoro-2-methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88754-96-5
Record name 6-Fluoro-2-methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88754-96-5
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Synthesis routes and methods I

Procedure details

11.2 G (0.1 mol) of para-fluorophenol and 17.2 g (0.2 mol) of crotonic acid were dissolved in 100 ml of polyphosphoric acid, and the solution was reacted with vigorously stirring at 120° C. for 8 hours. After cooling, the reaction solution was poured into 450 ml of iced 2N-sodium hydroxide solution, and the mixture was extracted with 500 ml of chloroform. The chloroform layer was washed with 2N-sodium hydroxide solution and with water, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was recrystallized from n-hexane in the amount of about ten times. There were thus obtained 5.8 g (yield : 32%) of the subject material, 6-fluoro-2-methyl-4- chromanone.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 56.1 g (0.5 mol) 4-fluorophenol, 172 g (2 mol) crotonic acid and 1120 ml methane sulfonic acid was heated at 92° C. for 20 hours. The reaction was cooled to 0° C., poured onto 2 liters ice and 2 liters water and extracted with 3×800 ml diethyl ether. The combined organic layers were washed with 3×500 ml water, 4×500 ml 1N sodium hydroxide, 2×500 ml water and 500 ml brine, dried over magnesium sulfate and concentrated in vacuo to give 48.5 g crude solid. The latter was purified by flash chromatography on 1000 cc silica gel using diethyl ether:hexane (1:10) as eluant. The title compound was obtained as a yellow solid, 37 g (41%); m.p. 65°-68° C. The Chemical Abstracts Registry Nos. for this compound are 88754-96-5 and 82320-16-9.
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
1120 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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